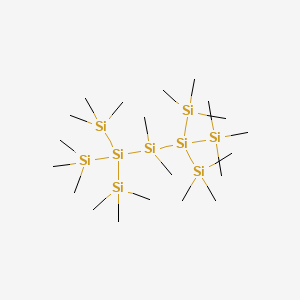![molecular formula C18H22N2O4S2Sn B14449742 (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid CAS No. 77897-67-7](/img/structure/B14449742.png)
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid is a complex organotin compound This compound is characterized by the presence of both amino and carboxylic acid functional groups, as well as a unique diphenylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid typically involves multiple steps. One common approach is the reaction of a suitable amino acid derivative with diphenyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The diphenylstannyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as thiols, amines, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted organotin compounds
科学研究应用
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound’s diphenylstannyl group can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The amino and carboxylic acid groups also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methylammonium lead halide:
Sulfur compounds: Share the presence of sulfur atoms and can undergo similar chemical reactions.
Trifluorotoluene: Similar in having unique functional groups that impart specific chemical properties.
Uniqueness
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid is unique due to its combination of amino, carboxylic acid, and diphenylstannyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
77897-67-7 |
|---|---|
分子式 |
C18H22N2O4S2Sn |
分子量 |
513.2 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C6H5.2C3H7NO2S.Sn/c2*1-2-4-6-5-3-1;2*4-2(1-7)3(5)6;/h2*1-5H;2*2,7H,1,4H2,(H,5,6);/q;;;;+2/p-2/t;;2*2-;/m..00./s1 |
InChI 键 |
RMUBYEXLAJECON-GUXUOHHSSA-L |
手性 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SCC(C(=O)O)N)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


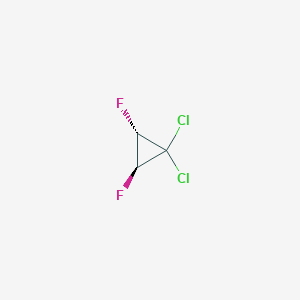
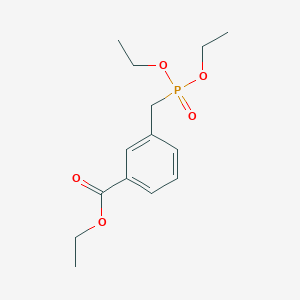
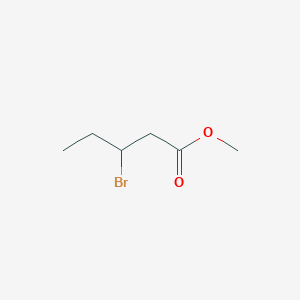

![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
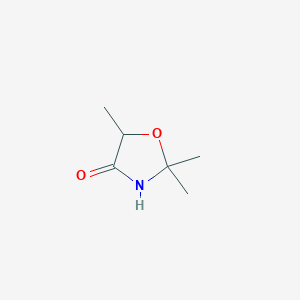
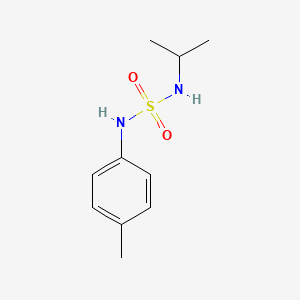
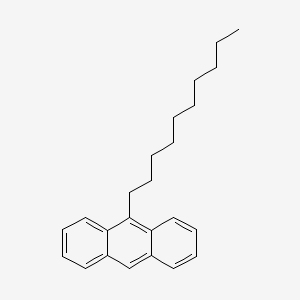
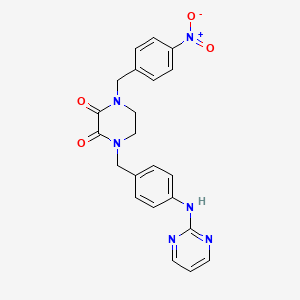
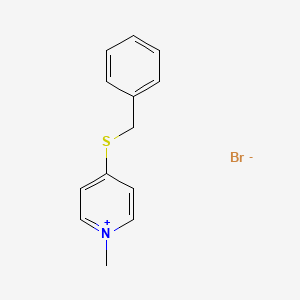


![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
